N-[4-(benzyloxy)phenyl]-N'-(4-nitrophenyl)urea
Description
N-[4-(benzyloxy)phenyl]-N’-(4-nitrophenyl)urea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a benzyloxy group attached to one phenyl ring and a nitro group attached to another phenyl ring, both connected through a urea linkage
Properties
IUPAC Name |
1-(4-nitrophenyl)-3-(4-phenylmethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c24-20(21-16-6-10-18(11-7-16)23(25)26)22-17-8-12-19(13-9-17)27-14-15-4-2-1-3-5-15/h1-13H,14H2,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNCRQIKLHIXNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)phenyl]-N’-(4-nitrophenyl)urea typically involves the reaction of 4-(benzyloxy)aniline with 4-nitrophenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product. The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure N-[4-(benzyloxy)phenyl]-N’-(4-nitrophenyl)urea.
Industrial Production Methods
While specific industrial production methods for N-[4-(benzyloxy)phenyl]-N’-(4-nitrophenyl)urea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzyloxy)phenyl]-N’-(4-nitrophenyl)urea can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable base.
Hydrolysis: Acidic or basic aqueous solutions, typically at elevated temperatures.
Major Products Formed
Reduction: N-[4-(benzyloxy)phenyl]-N’-(4-aminophenyl)urea.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-(benzyloxy)aniline and 4-nitroaniline.
Scientific Research Applications
N-[4-(benzyloxy)phenyl]-N’-(4-nitrophenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)phenyl]-N’-(4-nitrophenyl)urea involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzyloxy group may enhance the compound’s ability to penetrate cell membranes, facilitating its interaction with intracellular targets. The urea linkage provides structural stability and contributes to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
N-[4-(benzyloxy)phenyl]-N’-(2-chloro-6-(4-methoxyphenoxy)benzyl]urea: Similar structure with a chloro and methoxy substitution.
N-[4-(benzyloxy)phenyl]glycinamide: Contains a glycinamide moiety instead of a nitrophenyl group.
N-[4-(benzyloxy)phenyl]-N’-(2-methoxy-4-nitrophenyl)thiourea: Thiourea derivative with a methoxy and nitro substitution.
Uniqueness
N-[4-(benzyloxy)phenyl]-N’-(4-nitrophenyl)urea is unique due to the presence of both a benzyloxy and a nitro group, which impart distinct chemical and biological properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
